molecular formula C9H7BBrNO3 B14075414 (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid

(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid

Cat. No.: B14075414
M. Wt: 267.87 g/mol
InChI Key: PKRPALJSLFQXMW-UHFFFAOYSA-N
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Description

(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups makes it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, followed by a palladium-catalyzed borylation reaction to introduce the boronic acid group .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group participates in the transmetalation step of the Suzuki-Miyaura reaction, where it transfers an organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also undergo oxidative addition to the palladium catalyst, facilitating the overall reaction process .

Comparison with Similar Compounds

  • 2-Furanylboronic acid
  • 4-Pyridinylboronic acid
  • Phenylboronic acid

Comparison: (2-Bromo-6-(furan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, which provide dual reactivity. This makes it more versatile compared to compounds like 2-Furanylboronic acid or 4-Pyridinylboronic acid, which lack the bromine atom and thus have limited reactivity in certain types of reactions .

Properties

Molecular Formula

C9H7BBrNO3

Molecular Weight

267.87 g/mol

IUPAC Name

[2-bromo-6-(furan-2-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H7BBrNO3/c11-9-5-6(10(13)14)4-7(12-9)8-2-1-3-15-8/h1-5,13-14H

InChI Key

PKRPALJSLFQXMW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2=CC=CO2)(O)O

Origin of Product

United States

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